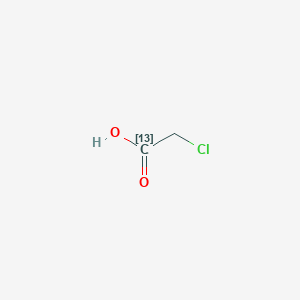

Chloroacetic acid-1-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloroacetic acid-1-13C is a stable isotope-labeled compound that is commonly used in scientific research applications. It is a derivative of chloroacetic acid, a colorless, crystalline organic compound that is widely used in the chemical industry. Chloroacetic acid-1-13C is used as a tracer in metabolic studies, as well as in the synthesis of other labeled compounds.

Mechanism Of Action

Chloroacetic acid-1-13C acts as a tracer in metabolic studies, allowing researchers to track the movement of labeled compounds through metabolic pathways. It is incorporated into metabolic intermediates and end products, allowing researchers to study the fate of these compounds in cells and organisms.

Biochemical And Physiological Effects

Chloroacetic acid-1-13C has no known biochemical or physiological effects. It is used solely as a tracer in metabolic studies.

Advantages And Limitations For Lab Experiments

One advantage of using chloroacetic acid-1-13C as a tracer is its stability. It is a stable isotope-labeled compound, which means it can be easily tracked through metabolic pathways without breaking down or reacting with other compounds. However, one limitation is that it can be expensive to produce and may not be readily available in all research settings.

Future Directions

There are many future directions for the use of chloroacetic acid-1-13C in scientific research. One area of interest is the study of metabolic disorders, such as diabetes and obesity. By using chloroacetic acid-1-13C as a tracer, researchers can gain insight into the metabolic pathways involved in these disorders and potentially identify new targets for treatment. Another area of interest is the use of chloroacetic acid-1-13C in the study of cancer metabolism. By tracking the movement of labeled compounds through cancer cells, researchers can gain a better understanding of the metabolic changes that occur in cancer and potentially develop new therapies that target these changes.

Synthesis Methods

Chloroacetic acid-1-13C is synthesized through the reaction of 13C-labeled sodium cyanide with chloroacetic acid. The reaction results in the formation of chloroacetic acid-1-13C and sodium chloride.

Scientific Research Applications

Chloroacetic acid-1-13C is widely used in scientific research applications, particularly in metabolic studies. It is used as a tracer to study metabolic pathways in cells and organisms. It is also used in the synthesis of other labeled compounds, such as amino acids and nucleotides.

properties

CAS RN |

1681-52-3 |

|---|---|

Product Name |

Chloroacetic acid-1-13C |

Molecular Formula |

C2H3ClO2 |

Molecular Weight |

95.49 g/mol |

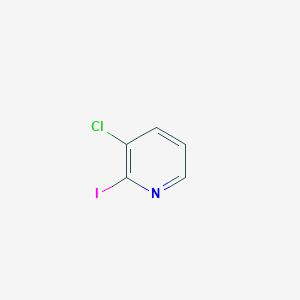

IUPAC Name |

2-chloroacetic acid |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |

InChI Key |

FOCAUTSVDIKZOP-VQEHIDDOSA-N |

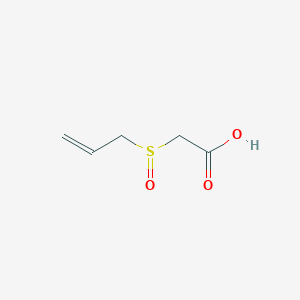

Isomeric SMILES |

C([13C](=O)O)Cl |

SMILES |

C(C(=O)O)Cl |

Canonical SMILES |

C(C(=O)O)Cl |

Pictograms |

Corrosive; Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.